

# Application Note: Functional Group Analysis of 5-Butyldecan-5-ol using IR Spectroscopy

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## Compound of Interest

Compound Name: 5-Butyldecan-5-ol

Cat. No.: B15487460

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## Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the functional group analysis of **5-Butyldecan-5-ol**, a tertiary alcohol. The position, intensity, and shape of absorption bands in the IR spectrum provide a molecular fingerprint, allowing for the confirmation of key functional moieties within the molecule.

## Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For **5-Butyldecan-5-ol**, the primary functional groups of interest are the hydroxyl (-OH) group and the alkyl (C-H) chains. The tertiary nature of the alcohol can also be inferred from the specific wavenumber of the C-O stretching vibration.

Key Functional Groups in **5-Butyldecan-5-ol** and their Expected IR Absorptions:

- **O-H Stretch:** The stretching vibration of the hydroxyl group is highly characteristic. Due to hydrogen bonding between alcohol molecules, this absorption appears as a strong and broad band in the region of  $3600\text{--}3200\text{ cm}^{-1}$ .<sup>[1][2][3][4]</sup> The broadness of this peak is a key indicator of the presence of an alcohol.<sup>[1][2][4]</sup>
- **C-H Stretch:** The stretching vibrations of the C-H bonds in the butyl and decyl chains will result in strong absorptions in the  $3000\text{--}2850\text{ cm}^{-1}$  region.<sup>[5][6]</sup>

- C-O Stretch: The stretching vibration of the carbon-oxygen single bond in an alcohol is also a prominent feature. For tertiary alcohols, this peak is typically observed in the 1200-1125  $\text{cm}^{-1}$  range.[7][8] This is shifted to a higher frequency compared to primary and secondary alcohols.[9]

## Experimental Protocol

Objective: To acquire the infrared spectrum of **5-Butyldecan-5-ol** and identify its characteristic functional group absorptions.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory

Materials:

- **5-Butyldecan-5-ol** (liquid sample)
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Instrument Preparation:
  - Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
  - Perform a background scan to account for atmospheric and instrumental interferences. This involves recording a spectrum with no sample on the ATR crystal.[10][11]
- Sample Application:
  - Place a small drop of **5-Butyldecan-5-ol** directly onto the center of the ATR crystal.[12]
  - [13] The sample volume should be sufficient to completely cover the crystal surface.

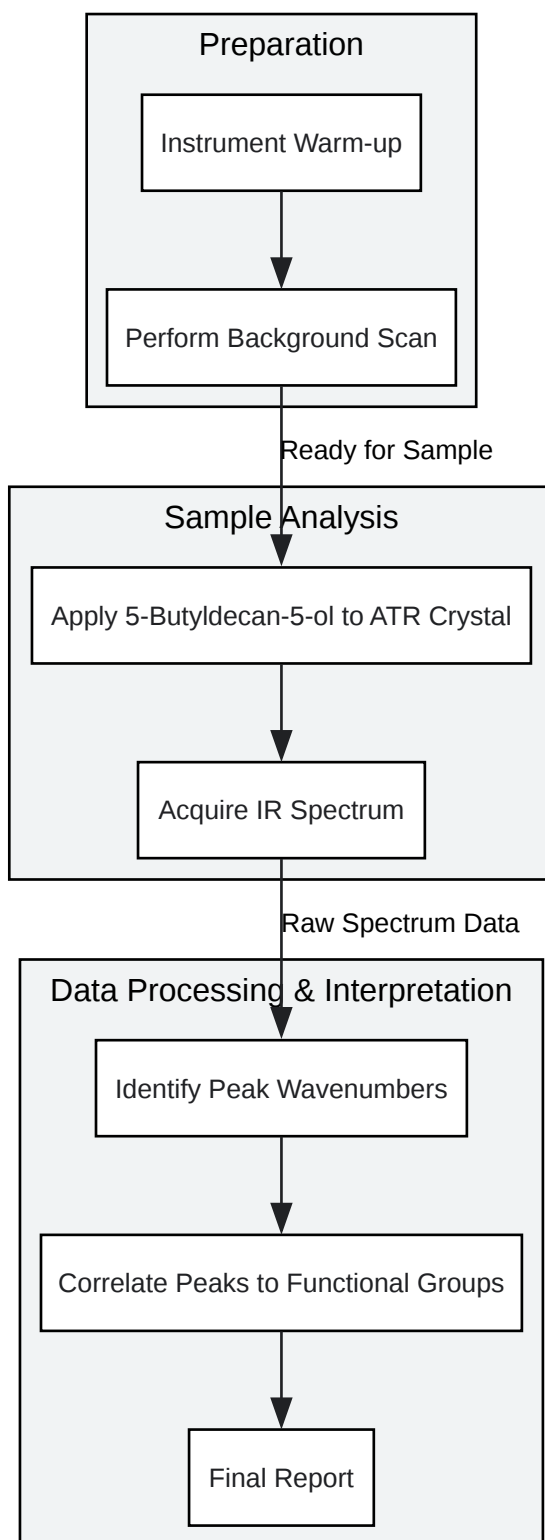
- Spectrum Acquisition:
  - Acquire the IR spectrum of the sample. A typical measurement range is 4000-400  $\text{cm}^{-1}$ .
  - To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[\[10\]](#)
- Data Analysis:
  - Process the acquired spectrum (e.g., baseline correction, if necessary).
  - Identify the key absorption bands and record their wavenumbers ( $\text{cm}^{-1}$ ).
  - Correlate the observed absorption bands with the functional groups present in **5-Butyldecan-5-ol**.
- Cleaning:
  - Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.[\[11\]](#)[\[12\]](#)

## Data Presentation

The expected IR absorption bands for **5-Butyldecan-5-ol** are summarized in the table below.

Wavenumber Range ( $\text{cm}^{-1}$ )	Functional Group	Vibrational Mode	Expected Intensity	Peak Shape
3600 - 3200	O-H (Alcohol)	Stretching	Strong	Broad
3000 - 2850	C-H (Alkyl)	Stretching	Strong	Sharp
1470 - 1450	C-H (Alkyl)	Bending (Scissoring)	Medium	Sharp
1370 - 1350	C-H (Alkyl - $\text{CH}_3$ )	Bending (Rocking)	Medium	Sharp
1200 - 1125	C-O (Tertiary Alcohol)	Stretching	Strong	Sharp

## Experimental Workflow



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Caption: Workflow for IR Spectroscopy of **5-Butyldecan-5-ol**.

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